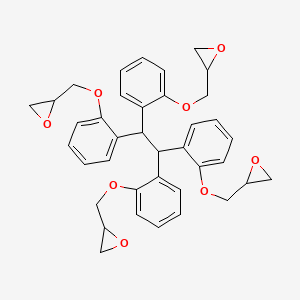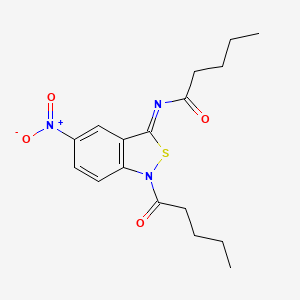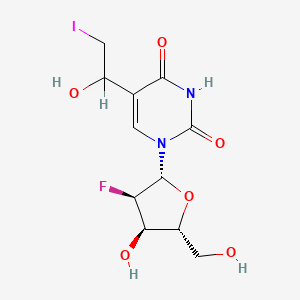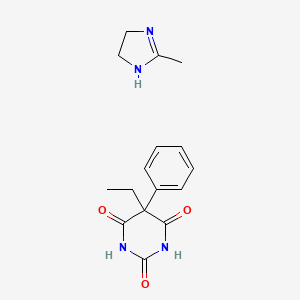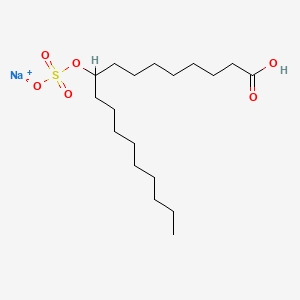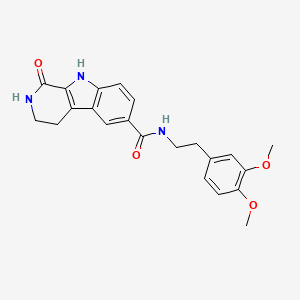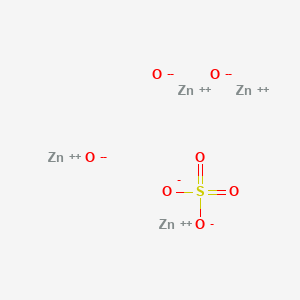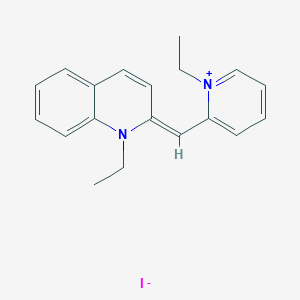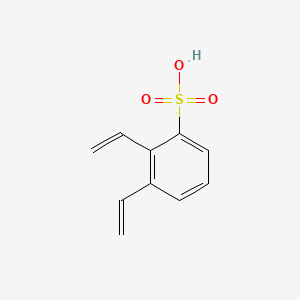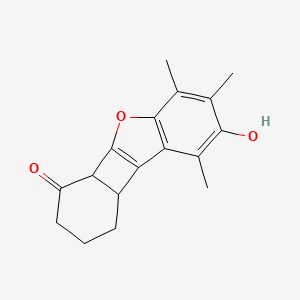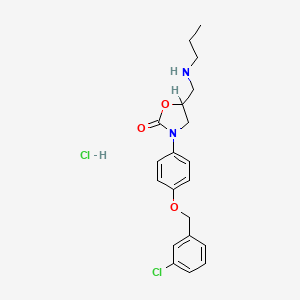
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an oxazolidinone ring, a chlorophenyl group, and a propylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the chlorophenyl and propylamino groups. Common reagents used in these reactions include chlorophenylmethanol, propylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final monohydrochloride hydrate form. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets. The oxazolidinone ring and other functional groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 3-(4-methoxyphenyl)-5-((propylamino)methyl)-: Similar structure but lacks the chlorophenyl group.
2-Oxazolidinone, 3-(4-((3-bromophenyl)methoxy)phenyl)-5-((propylamino)methyl)-: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-Oxazolidinone, 3-(4-((3-chlorophenyl)methoxy)phenyl)-5-((propylamino)methyl)-, monohydrochloride, hydrate distinguishes it from other similar compounds
Properties
CAS No. |
84460-00-4 |
|---|---|
Molecular Formula |
C20H24Cl2N2O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(propylaminomethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O3.ClH/c1-2-10-22-12-19-13-23(20(24)26-19)17-6-8-18(9-7-17)25-14-15-4-3-5-16(21)11-15;/h3-9,11,19,22H,2,10,12-14H2,1H3;1H |
InChI Key |
HNHZMNMOBCDTAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



